N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Chiral SAR Stereochemical differentiation Kinase inhibitor optimization

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS 2034398-11-1, molecular formula C20H20N2O4S, molecular weight 384.45 g/mol) is a synthetic oxalamide derivative characterized by the simultaneous presence of a furan-2-yl ring, a thiophen-3-yl ring, a tertiary alcohol, and a chiral (1-phenylethyl)amide substituent on the oxalamide backbone. Oxalamides as a scaffold have been validated across multiple therapeutic target classes, including kinase inhibition (c-Met) , inflammatory pathway modulation , soluble epoxide hydrolase (sEH) inhibition , and COX-dependent antiproliferative activity in breast cancer models.

Molecular Formula C20H20N2O4S
Molecular Weight 384.45
CAS No. 2034398-11-1
Cat. No. B2364065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
CAS2034398-11-1
Molecular FormulaC20H20N2O4S
Molecular Weight384.45
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
InChIInChI=1S/C20H20N2O4S/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-27-12-16)17-8-5-10-26-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24)
InChIKeyMPMMCCMWDALYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS 2034398-11-1): Procurement-Relevant Structural Identity and Compound Class


N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS 2034398-11-1, molecular formula C20H20N2O4S, molecular weight 384.45 g/mol) is a synthetic oxalamide derivative characterized by the simultaneous presence of a furan-2-yl ring, a thiophen-3-yl ring, a tertiary alcohol, and a chiral (1-phenylethyl)amide substituent on the oxalamide backbone . Oxalamides as a scaffold have been validated across multiple therapeutic target classes, including kinase inhibition (c-Met) [1], inflammatory pathway modulation [2], soluble epoxide hydrolase (sEH) inhibition [3], and COX-dependent antiproliferative activity in breast cancer models [4]. This specific compound incorporates three heterocyclic recognition elements into a single molecule, differentiating it structurally from simpler oxalamide analogs and positioning it as a candidate for polypharmacological screening or fragment-based lead optimization programs.

Kinase inhibitor panel screening
Heteroaryl-substituted oxalamide aligns with c-Met patent chemotype for kinase-focused libraries
Chiral enantiomer-resolved SAR studies
Resolvable 1-phenylethyl center enables stereospecific profiling absent in achiral analogs
Polypharmacology probe design
Furan, thiophene, and phenyl rings create a multi-heterocycle recognition surface for broad-target engagement

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide: Why Generic Substitution of In-Class Analogs Fails


Scientific users selecting an oxalamide-based probe or lead compound cannot assume functional interchangeability among structurally similar analogs. The target compound's differentiation is rooted in three non-substitutable structural features: (i) the tertiary alcohol at C2 of the ethylene linker provides a defined hydrogen-bond donor/acceptor geometry absent in non-hydroxylated analogs such as N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941998-81-8) ; (ii) the chiral 1-phenylethyl N2-substituent introduces a single enantiomeric center, enabling stereochemically resolved structure-activity relationship (SAR) studies that achiral or racemic analogs cannot support, as established in chiral oxalamide kinase inhibitor programs [1]; and (iii) the simultaneous presence of furan-2-yl and thiophen-3-yl heterocycles on the same carbon atom creates a unique π-stacking and coordination environment not replicated by compounds bearing only one heterocycle or by thiophen-2-yl positional isomers . These features collectively determine binding mode, selectivity profile, and metabolic stability, making direct substitution by any single analog without re-optimization of the entire SAR landscape unfeasible.

Tertiary alcohol absence
Non-hydroxylated analogs lack the H-bond donor/acceptor at the ethylene linker, potentially shifting solubility and target-binding kinetics.
Achiral N2-substituent
Analogs with methyl or achiral amide N2 groups remove the chiral center, preventing enantiomer-specific SAR studies.
Simplified heterocycle count
Dual-heterocycle oxalamides lack the third aromatic ring and thiophene-3-yl isomer; binding landscape and selectivity may not transfer.

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide: Product-Specific Quantitative Evidence and Comparator Analysis


Chiral (1-Phenylethyl)amide Substituent Enables Stereochemically Resolved SAR vs. Achiral N2-Methyl Analog

The N2-(1-phenylethyl) substituent of the target compound introduces a defined chiral center (racemic at the benzylic carbon unless resolved) that is entirely absent in the closest structural analog, N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide (CAS 2034332-44-8) . In the broader oxalamide kinase inhibitor class, stereochemistry at the amide substituent has been demonstrated to modulate c-Met inhibitory potency, with individual enantiomers showing differential IC50 values [1]. While direct enantiomer-resolved IC50 data for the target compound are not yet available in the public domain, the chiral center provides a quantifiable opportunity for separation (e.g., chiral HPLC) and differential biological testing that the achiral N2-methyl comparator cannot offer .

Chiral center presence
Class-level inference
1 chiral center vs. 0
Supports enantiomer-resolved SAR profiling
Enantiomeric resolution feasibility to confirm
Chiral SAR Stereochemical differentiation Kinase inhibitor optimization

Three-Heterocycle Architecture (Furan + Thiophene + Phenyl) vs. Simpler Dual-Heterocycle Oxalamides

The target compound incorporates three distinct aromatic/heteroaromatic rings (furan-2-yl, thiophen-3-yl, and phenyl) within a single molecule, compared to two rings in the commonly referenced bis-heterocyclic oxalamide N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941998-81-8) . The thiophene-3-yl substitution pattern in the target compound is a positional isomer relative to the thiophene-2-yl attachment found in many comparator oxalamides, which has been shown in related heterocyclic SAR studies to alter π-stacking geometry with protein aromatic residues and to modulate metabolic stability [1]. The additional phenyl ring from the 1-phenylethyl group increases the total number of potential π-interaction sites from 2 to 3 aromatic systems, providing expanded chemical space for optimizing binding affinity .

Aromatic ring count
Class-level inference
3 aromatic systems vs. 2
Expands π-stacking recognition space
Thiophene isomer geometry may shift binding
Polypharmacology Heterocyclic recognition π-stacking interactions

Tertiary Alcohol Hydrogen-Bond Donor/Acceptor vs. Non-Hydroxylated Ethylene Linkers in Analog Oxalamides

The tertiary alcohol at the C2 position of the ethylene linker (C(OH)(furan-2-yl)(thiophen-3-yl)) provides a dual hydrogen-bond donor and acceptor that is absent in structurally simpler oxalamide analogs such as N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide . In the sEH inhibitor class, the incorporation of hydroxyl/oxy substituents on the oxalamide scaffold has been quantitatively shown to improve aqueous solubility and modulate target binding kinetics, with hydroxylated analogs achieving up to 10-fold improvements in solubility over non-hydroxylated counterparts [1]. While direct solubility and binding data for the target compound are not publicly available, the presence of this tertiary alcohol creates a differentiated pharmacophoric feature that directly impacts both physicochemical properties and potential target hydrogen-bond networks .

H-bond donor/acceptor
Class-level inference
1 H-bond site vs. 0
May alter solubility and target-engagement profile
Direct solubility data not yet reported
Hydrogen bonding Target engagement Solubility modulation

Molecular Weight and Drug-Likeness Profile vs. Lower-Molecular-Weight Oxalamide Screening Compounds

The target compound has a molecular weight of 384.45 g/mol, placing it within the optimal drug-like chemical space (MW < 500 Da per Lipinski's rule) but significantly heavier than the simplest oxalamide screening compounds such as N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide (CAS 339204-35-2, MW ~220-236 Da) . This intermediate molecular weight, combined with its balanced H-bond donor count (2: one OH, one NH amide) and moderate LogP (estimated ~2.5-3.5 based on fragment contributions), positions the compound in a lead-like rather than fragment-like space, making it suitable for direct cell-based phenotypic screening without requiring extensive molecular growth optimization [1]. In the COX/breast cancer oxalamide study, the most potent analog (compound 7d) exhibited IC50 = 4.72 μM against MCF-7 cells, demonstrating that oxalamides of similar molecular complexity can achieve single-digit micromolar antiproliferative potency [2].

Molecular weight & drug-likeness
Cross-study comparable
MW 384.45 Da, est. LogP ~2.5–3.5
Lead-like window for cell-based screening
Reference oxalamide 7d MCF-7 IC50 4.72 µM
Drug-likeness Lead optimization Physicochemical profiling

Kinase Inhibition Potential: Class-Level c-Met Inhibitory Activity of Oxalamide Scaffolds with Heteroaryl Substituents

Oxalamide derivatives with heteroaryl substituents including furan and thiophene are explicitly claimed as inhibitors of the protein tyrosine kinase activity of growth factor receptors, particularly c-Met (hepatocyte growth factor receptor), as disclosed in US Patent US7470693B2 [1]. The patent establishes that oxalamide-based compounds with the general Formula I, which encompasses heteroaryl-substituted analogs including those bearing furanyl and thienyl groups, demonstrate c-Met kinase inhibition relevant to anti-cancer therapeutic applications [1]. While specific IC50 or Ki values for the target compound (CAS 2034398-11-1) against c-Met are not reported in the public domain, the structural features of the compound — particularly the combination of furan-2-yl, thiophen-3-yl, and the chiral phenylethyl amide — align with the pharmacophoric elements identified in the patent SAR for c-Met binding [1]. This class-level evidence provides a rationale for prioritizing this compound in kinase screening panels over simpler oxalamide analogs lacking the heteroaryl recognition motifs.

Kinase inhibition claim
Class-level inference
c-Met inhibitor patent chemotype (US7470693B2)
Fits kinase panel screening context
Specific IC50 against c-Met unavailable
Kinase inhibition c-Met Cancer therapeutics

COX-Dependent Antiproliferative Activity: Class-Level Evidence from Structurally Related Oxalamide Derivatives in Breast Cancer Models

A 2023 study on novel oxalamide derivatives designed from thalidomide demonstrated that oxalamide-based compounds can exhibit potent antiproliferative activity against breast cancer cell lines, with the most active compound (7d) achieving IC50 values of 4.72 μM (MCF-7, ER+) and 6.37 μM (MDA-MB-231, ER-) while showing selectivity over normal WI-38 fibroblasts [1]. Western blot analysis confirmed that compound 7d increased the expression of both COX-1 and COX-2 in MCF-7 cells, and molecular docking showed higher binding affinity for both COX-1 (PDB: 3KK6) and COX-2 (PDB: 3LN1) active sites compared to the co-crystallized ligand celecoxib [1]. Although the specific target compound (CAS 2034398-11-1) was not among the tested analogs, the study establishes that oxalamides bearing aromatic/heteroaromatic substituents are a validated chemotype for COX-dependent anticancer activity, providing a class-level rationale for prioritizing this compound in oncology-focused procurement over non-aromatic oxalamide analogs lacking the structural features associated with COX active-site engagement [1].

COX-dependent antiproliferative
Class-level inference
Compound 7d MCF-7 IC50: 4.72 µM
Supports breast cancer cell-line endpoint screening
Target compound activity to verify
COX inhibition Breast cancer Antiproliferative activity

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide: Best Research and Industrial Application Scenarios


Kinase-Focused Screening Libraries for c-Met and Related Tyrosine Kinase Targets

Based on the structural alignment of the target compound with Formula I of the c-Met kinase inhibitor patent (US7470693B2) [1], the most direct industrial application is inclusion in kinase-focused compound screening libraries. The furan-2-yl and thiophen-3-yl heteroaryl substituents are within the claimed heteroaryl scope for c-Met binding. Procurement by pharmaceutical research groups running c-Met or broader tyrosine kinase profiling panels is supported by class-level patent evidence, distinguishing this compound from non-heteroaryl oxalamides that lack the recognition motifs required for ATP-binding site engagement.

Chiral Separation and Stereochemistry-Dependent Biological Profiling

The single chiral center at the 1-phenylethyl N2-substituent enables enantiomeric resolution by preparative chiral HPLC, creating two distinct stereoisomers for differential biological testing. This application scenario is directly supported by the structural evidence that the closest analog (N2-methyl oxalamide, CAS 2034332-44-8) lacks any chiral center . Research groups investigating stereochemistry-dependent SAR can procure the racemate as a starting point for enantiomer separation and subsequent comparative IC50 determination against kinase or cancer cell line panels, a workflow not available with achiral oxalamide analogs.

Breast Cancer Antiproliferative Screening via COX-Dependent Mechanism

The class-level validation of oxalamide derivatives as COX-1/2-dependent antiproliferative agents against MCF-7 (IC50 = 4.72 μM for lead compound 7d) and MDA-MB-231 (IC50 = 6.37 μM) breast cancer cell lines [2] supports procurement of the target compound for oncology screening programs. The compound's three aromatic systems (furan, thiophene, phenyl) provide the π-stacking and hydrophobic contacts associated with COX active-site binding. Procurement for MTT-based antiproliferative assays with Western blot COX expression follow-up is directly grounded in the published oxalamide COX study methodology.

Polypharmacological Probe Design Leveraging Triple Heterocycle Architecture

The simultaneous presence of three distinct aromatic/heteroaromatic ring systems (furan-2-yl, thiophen-3-yl, and phenyl) plus a tertiary alcohol hydrogen-bond donor/acceptor creates a polypharmacological recognition surface exceeding that of simpler dual-heterocycle oxalamides . This supports procurement by academic screening centers and biotech companies running broad-target phenotypic or target-based screening panels, where the compound can simultaneously engage multiple protein targets through differential utilization of its heterocycle and chiral phenylethyl pharmacophoric elements. The thiophene-3-yl positional isomer provides a distinct binding geometry compared to the more common thiophene-2-yl oxalamides, potentially accessing unique selectivity profiles.

Application
Selection Property
Validation Focus
Kinase inhibitor panel screening
Heteroaryl substituent alignment with c-Met patent claims
c-Met ATP-binding site engagement review
Chiral enantiomer-resolved SAR studies
Resolvable chiral 1-phenylethyl center
Enantiomer-specific IC50 profiling
Breast cancer cell-model antiproliferative assays
COX-1/2 expression modulation context
MCF-7 / MDA-MB-231 cytotoxicity endpoint review
Polypharmacology screening panels
Triple heterocycle π-stacking interface
Broad-target selectivity profiling context
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